molecular formula C7H11ClF3N3 B2412600 1-[5-(Trifluoromethyl)-1H-imidazol-2-yl]propan-1-amine;hydrochloride CAS No. 2377035-94-2

1-[5-(Trifluoromethyl)-1H-imidazol-2-yl]propan-1-amine;hydrochloride

Cat. No.: B2412600
CAS No.: 2377035-94-2
M. Wt: 229.63
InChI Key: TVQAGRSKPOMWTI-UHFFFAOYSA-N
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Description

1-[5-(Trifluoromethyl)-1H-imidazol-2-yl]propan-1-amine;hydrochloride is a chemical compound that features a trifluoromethyl group attached to an imidazole ring, which is further connected to a propan-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(Trifluoromethyl)-1H-imidazol-2-yl]propan-1-amine typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors, such as 1,2-diamines with carboxylic acids or their derivatives.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the Propan-1-amine Moiety: This step involves the alkylation of the imidazole ring with a suitable alkyl halide, followed by amination to introduce the propan-1-amine group.

    Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions: 1-[5-(Trifluoromethyl)-1H-imidazol-2-yl]propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of imidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the imidazole ring or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the amine moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides, often in the presence of a base like triethylamine.

Major Products:

    Oxidation Products: Imidazole N-oxides.

    Reduction Products: Reduced imidazole derivatives.

    Substitution Products: Alkylated or acylated derivatives of the original compound.

Scientific Research Applications

1-[5-(Trifluoromethyl)-1H-imidazol-2-yl]propan-1-amine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets, such as enzymes and receptors.

    Industry: Utilized in the development of specialty chemicals and materials, including catalysts and polymers.

Mechanism of Action

The mechanism of action of 1-[5-(Trifluoromethyl)-1H-imidazol-2-yl]propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, further contributing to its biological effects.

Comparison with Similar Compounds

    1-(Trifluoromethyl)-1H-imidazole: Lacks the propan-1-amine moiety, making it less versatile in terms of functionalization.

    2-(Trifluoromethyl)-1H-imidazole: Similar structure but different position of the trifluoromethyl group, affecting its reactivity and biological activity.

    1-(Trifluoromethyl)-2-methyl-1H-imidazole:

Uniqueness: 1-[5-(Trifluoromethyl)-1H-imidazol-2-yl]propan-1-amine;hydrochloride is unique due to the combination of the trifluoromethyl group and the propan-1-amine moiety, which provides a balance of lipophilicity, reactivity, and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[5-(trifluoromethyl)-1H-imidazol-2-yl]propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3N3.ClH/c1-2-4(11)6-12-3-5(13-6)7(8,9)10;/h3-4H,2,11H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVQAGRSKPOMWTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC=C(N1)C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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